benzyl 2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetate
CAS No.: 2126144-18-9
Cat. No.: VC7864248
Molecular Formula: C22H33N3O6
Molecular Weight: 435.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2126144-18-9 |
|---|---|
| Molecular Formula | C22H33N3O6 |
| Molecular Weight | 435.5 |
| IUPAC Name | benzyl 2-[[(2R)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoyl]amino]acetate |
| Standard InChI | InChI=1S/C22H33N3O6/c1-15(2)11-17(25-18(26)12-24-21(29)31-22(3,4)5)20(28)23-13-19(27)30-14-16-9-7-6-8-10-16/h6-10,15,17H,11-14H2,1-5H3,(H,23,28)(H,24,29)(H,25,26)/t17-/m1/s1 |
| Standard InChI Key | PJEZJOIEKAFKQW-QGZVFWFLSA-N |
| Isomeric SMILES | CC(C)C[C@H](C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)CNC(=O)OC(C)(C)C |
| SMILES | CC(C)CC(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)CNC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)CC(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)CNC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, benzyl (tert-butoxycarbonyl)glycyl-D-leucylglycinate, reflects its structural components:
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A benzyl ester group at the C-terminus.
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A Boc-protected glycine residue (N-terminal).
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A central D-leucine (2R configuration) linked to a glycine moiety .
Molecular Formula: C₂₂H₃₃N₃O₆
Molecular Weight: 435.52 g/mol .
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Key absorptions include 1673 cm⁻¹ (C=O stretch, carbamate), 1740 cm⁻¹ (ester C=O), and 1365 cm⁻¹ (C(CH₃)₃ from Boc) .
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals at δ 1.40 ppm (9H, Boc tert-butyl), δ 4.55 ppm (1H, D-leucine α-proton), and δ 5.15 ppm (2H, benzyl CH₂).
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¹³C NMR: Peaks at 156.2 ppm (Boc carbonyl) and 170.8 ppm (ester carbonyl).
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Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Soluble in DCM, DMF; insoluble in water | |
| Stability | Stable at room temperature | |
| Hazard Classification | H302 (Harmful if swallowed) |
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis involves multi-step orthogonal protection and coupling reactions :
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Boc Protection: Glycine’s amino group is protected using Boc anhydride [(Boc)₂O] in the presence of triethylamine.
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Peptide Coupling: Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) mediate amide bond formation between Boc-Gly and D-leucine.
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Benzyl Esterification: Reaction with benzyl chloroformate introduces the ester group.
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Final Deprotection: Trifluoroacetic acid (TFA) selectively removes Boc groups without affecting the benzyl ester .
Optimization Challenges
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Racemization Risk: The D-leucine residue’s configuration is preserved using low-temperature coupling (-15°C) .
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Yield Improvement: Replacing DCC with ethyl chloroformate reduces side reactions, achieving ~78% yield .
Applications in Pharmaceutical Research
Peptide Mimetics and Drug Design
The compound’s rigid backbone and Boc protection enhance its suitability as:
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A scaffold for protease-resistant peptides, leveraging D-amino acids to evade enzymatic degradation .
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A building block for PROTACs (Proteolysis-Targeting Chimeras), facilitating targeted protein degradation .
Biological Activity Profiling
While direct bioactivity data for this compound is limited, structural analogs exhibit:
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α-Amylase Inhibition: IC₅₀ values of 12–45 μM in diabetes management studies .
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Antimicrobial Properties: MIC values of 8–32 µg/mL against Gram-positive pathogens.
Stability and Formulation Considerations
Solubility Profiling
| Solvent | Solubility (mg/mL) | Application Relevance |
|---|---|---|
| Dichloromethane | 25.6 | Reaction medium |
| Dimethylformamide | 34.2 | Solid-phase synthesis |
| Water | <0.1 | Limited for in vivo use |
Degradation Pathways
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Acidic Conditions: Boc groups hydrolyze rapidly (t₁/₂ = 2 h in 1M HCl).
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Photostability: Stable under UV light (λ > 300 nm), making it suitable for long-term storage .
Future Directions and Research Gaps
Targeted Modifications
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PEGylation: Introducing polyethylene glycol chains to improve aqueous solubility.
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Fluorescent Tagging: Attaching dansyl groups for cellular tracking studies .
Unexplored Therapeutic Areas
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